molecular formula C8H16N2O2 B12986421 2-Amino-2-(1-methylpiperidin-4-yl)acetic acid

2-Amino-2-(1-methylpiperidin-4-yl)acetic acid

Cat. No.: B12986421
M. Wt: 172.22 g/mol
InChI Key: NTKJCVVBECENES-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylpiperidin-4-yl)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methylpiperidin-4-yl)acetic acid typically involves the formation of the piperidine ring followed by the introduction of the amino and acetic acid groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .

Scientific Research Applications

2-Amino-2-(1-methylpiperidin-4-yl)acetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(1-methylpiperidin-4-yl)acetic acid is unique due to its specific piperidine ring structure, which imparts distinct pharmacological properties.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-amino-2-(1-methylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C8H16N2O2/c1-10-4-2-6(3-5-10)7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)

InChI Key

NTKJCVVBECENES-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(C(=O)O)N

Origin of Product

United States

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